molecular formula C20H21N3OS2 B492757 1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 690960-61-3

1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B492757
CAS No.: 690960-61-3
M. Wt: 383.5g/mol
InChI Key: WHJMFEULBSMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound featuring a unique combination of azepane, thienopyrimidine, and phenyl groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as azepane, 5-phenylthieno[2,3-d]pyrimidine, and ethanone derivatives.

    Reaction Steps:

Industrial Production Methods:

    Batch Processing: Typically involves multi-step synthesis in batch reactors with careful control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Synthesis: An emerging method that offers improved efficiency and scalability by conducting reactions in a continuous flow system.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azepane nitrogen or the thienopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, influencing reaction selectivity and efficiency.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

Industry:

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The thienopyrimidine core can bind to active sites, while the azepane and phenyl groups enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(Piperidin-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
  • 1-(Morpholin-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Uniqueness:

  • The azepane ring in 1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone provides a distinct steric and electronic environment compared to piperidine or morpholine analogs, potentially leading to different biological activities and chemical reactivities.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(azepan-1-yl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-17(23-10-6-1-2-7-11-23)13-26-20-18-16(15-8-4-3-5-9-15)12-25-19(18)21-14-22-20/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJMFEULBSMTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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